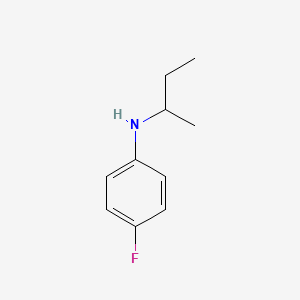

N-(butan-2-yl)-4-fluoroaniline

Description

N-(butan-2-yl)-4-fluoroaniline is a secondary amine derivative of 4-fluoroaniline, where the amino group is substituted with a sec-butyl (butan-2-yl) moiety. Its molecular formula is C₁₀H₁₄FN, and it is structurally characterized by an aliphatic branched chain attached to the aromatic ring. For example, 4-fluoroaniline derivatives are commonly synthesized via coupling with aldehydes or ketones (e.g., Schiff base formation ) or alkylation using reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) .

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-butan-2-yl-4-fluoroaniline |

InChI |

InChI=1S/C10H14FN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

GRFYYFQPCIDRPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically proceeds as follows:

Nitration: 4-fluoronitrobenzene is prepared by nitration of fluorobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 4-fluoroaniline is then reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aniline group or the butan-2-yl substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(butan-2-yl)-4-fluoroaniline is an organic compound with a molecular formula of and a molecular weight of approximately 167.22 g/mol. It consists of a butan-2-yl group attached to an aniline structure, with a fluorine atom at the para (4) position of the aromatic ring. The presence of the fluorine atom gives it unique electronic properties, enhancing its reactivity and stability, making it useful in various chemical syntheses. The butan-2-yl group introduces a chiral center, enabling the formation of enantiomers with potentially different biological activities.

Applications

This compound has various applications across different fields:

- Pharmaceuticals It serves as an intermediate in the synthesis of pharmaceuticals.

- Medicinal Chemistry The compound is valuable for research and application in medicinal chemistry due to the presence of the fluorine atom, which imparts distinct electronic characteristics that enhance its stability and reactivity.

It can also be used to create derivatives in synthetic organic chemistry. Other fluoroaniline isomers, such as 4-fluoroaniline, are common building blocks in medicinal chemistry and are used as precursors to various applications, such as the fungicide fluoroimide .

While not a direct application, N-(Butan-2-yl)aniline hydrochloride, which shares a similar structure, has demonstrated potential biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its ability to inhibit certain enzymes and affect biochemical pathways, which may contribute to its biological efficacy.

Table of N-(butan-2-yl)aniline Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(butan-2-yl)-4-nitroaniline | Nitro group at para position | Enhanced reactivity due to electron-withdrawing nitro group |

| N-(butan-2-yl)-4-methoxyaniline | Methoxy group at para position | Increased solubility and altered electronic properties |

| This compound | Fluoro group at para position | Greater electrophilicity and potential for halogen bonding |

| N-(butan-2-yl)-4-chloroaniline | Chloro group at para position | Similar to fluoro derivative but with different, but different reactivity |

Case Studies

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Type: Aliphatic vs. Aromatic: The sec-butyl group in this compound is electron-donating and sterically bulky, which may reduce nucleophilic reactivity compared to planar, conjugated Schiff bases (e.g., naphthyl or benzylidene derivatives ).

Physical Properties

- State and Stability : Aliphatic derivatives (e.g., sec-butyl) are likely liquids or low-melting solids, whereas aromatic Schiff bases are crystalline .

- Spectroscopic Features : Imine-containing compounds exhibit distinct FTIR peaks (e.g., C=N stretch at ~1625 cm⁻¹ ), while amines show N-H stretches (~3400 cm⁻¹).

Biological Activity

N-(butan-2-yl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological interactions, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-yl group attached to a 4-fluoroaniline moiety. The fluorine atom enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets. The butan-2-yl group also introduces chirality, allowing for the formation of enantiomers, which may exhibit different biological activities.

Structural Comparison

| Compound | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Fluorine enhances stability and reactivity |

| N-(butan-2-yl)-4-chloroaniline | Structure | Chlorine may alter binding affinity |

| N-(butan-2-yl)-4-bromoaniline | Structure | Bromine affects electronic properties |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. It can act as an inhibitor or activator, modulating various biochemical pathways. Studies indicate that compounds with similar structures have shown potential in inhibiting enzymes involved in cancer progression, suggesting that this compound could possess anticancer properties .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Metabolism and Bioactivation :

-

Molecular Docking Studies :

- Computational studies using molecular docking have revealed that this compound has a high binding affinity for several targets involved in cancer pathways. This suggests a potential role as a lead compound in drug design .

Toxicological Profile

While exploring the therapeutic potential, it is also crucial to assess the toxicological profile of this compound. Preliminary studies indicate that while it exhibits anticancer activity, further investigations are necessary to evaluate its safety and side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.